2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid
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Overview
Description
2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid is a complex organic compound featuring an indole ring system substituted with a methylpyrazolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core is then functionalized with a sulfonyl group derived from 2-methylpyrazole.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfones or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfones or sulfoxides.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Murrayamine: Another indole derivative with potential biological activity.
Sulfonylindoles: Compounds with similar sulfonyl groups attached to the indole ring.
Uniqueness: 2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.
This compound represents a valuable tool in the advancement of scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.
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Properties
IUPAC Name |
2-[1-(2-methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-13(4-6-15-16)22(20,21)17-7-5-11-3-2-10(8-12(11)17)9-14(18)19/h2-4,6,8H,5,7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHAULKILLEHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCC3=C2C=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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